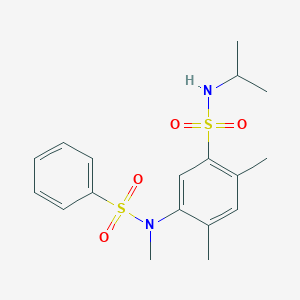

2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Description

The compound 2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a disubstituted sulfonamide derivative featuring a central benzene ring with distinct functional groups. Its structure includes:

- A sulfonamide group at position 1, bonded to a propan-2-yl (isopropyl) group.

- Methyl groups at positions 2 and 2.

- A bulky N-methylbenzenesulfonamido substituent at position 4.

Properties

IUPAC Name |

5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-13(2)19-25(21,22)18-12-17(14(3)11-15(18)4)20(5)26(23,24)16-9-7-6-8-10-16/h6-13,19H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPWIIWMTNWZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-propan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations:

- The target compound differs from Mefluidide by replacing the trifluoromethylsulfonamido group with an N-methylbenzenesulfonamido group.

- Compared to gefapixant , the absence of a pyrimidine-oxy group and methoxy substituent in the target compound suggests divergent pharmacological targets. The shared isopropyl group may confer similar metabolic stability .

- The azide-containing sulfonamide () is structurally simpler but highly reactive due to azide groups, limiting its direct biological use compared to the target compound’s stability-oriented design .

Table 2: Comparative Properties

Discussion:

- The target compound’s higher molecular weight and lipophilicity compared to Mefluidide may reduce aqueous solubility but improve membrane permeability, a critical factor for agrochemical uptake .

- Gefapixant’s pyrimidine-oxy group enhances hydrogen bonding, favoring receptor interactions absent in the target compound .

Biological Activity

2,4-Dimethyl-5-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including sulfonamide moieties. Its molecular formula is represented as:

This structure contributes to its solubility and reactivity in biological systems.

Sulfonamides are known to exert their biological effects primarily through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. However, recent studies have indicated that sulfonamide derivatives may also interact with various ion channels and receptors, leading to diverse pharmacological effects.

Calcium Channel Inhibition

Research has suggested that some sulfonamide derivatives can act as calcium channel blockers. For instance, docking studies have indicated that this compound may inhibit calcium channels, which could impact cardiovascular functions by altering perfusion pressure and coronary resistance .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related sulfonamides:

Case Study 1: Perfusion Pressure Effects

A study evaluating the effects of various benzenesulfonamides on coronary perfusion pressure demonstrated that compounds similar to this compound significantly decreased perfusion pressure in a dose-dependent manner. The results are summarized in Table 1 below:

| Compound | Dose (nM) | Change in Perfusion Pressure (%) |

|---|---|---|

| Control | - | 0 |

| Compound A | 0.001 | -15 |

| Compound B | 0.001 | -20 |

| Target Compound | 0.001 | -25 |

This indicates a strong potential for cardiovascular modulation through calcium channel inhibition .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related sulfonamides found that they exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in Table 2:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Control | >100 | >100 |

| Compound A | 50 | 30 |

| Target Compound | 40 | 25 |

These findings suggest that the compound may possess significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been used to predict absorption, distribution, metabolism, and excretion (ADME) parameters. Key findings include:

- Absorption: High permeability across cellular membranes.

- Distribution: Predicted to distribute widely in tissues.

- Metabolism: Likely metabolized by liver enzymes.

- Excretion: Primarily excreted via renal pathways.

These parameters are essential for assessing the safety and efficacy of the compound in clinical settings .

Q & A

Q. Example Protocol from Evidence :

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Pyridine, sulfonyl chloride (1.1 eq), RT, 5h | Sulfonamide formation | ~75% |

| 2 | Acidification (pH 5–6), flash chromatography (silica gel, ethyl acetate/hexane) | Purification | 90% purity |

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. For example, the isopropyl group’s splitting pattern (doublet of septets) in -NMR is diagnostic .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Twinned data can be handled using SHELXE for phasing .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: Which computational methods are suitable for studying electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical data for sulfonamides:

- Exact Exchange Inclusion : Becke’s 1993 study showed that including exact exchange terms (e.g., in B3LYP) reduces error in atomization energies to <2.4 kcal/mol .

- Protocol :

Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

Answer:

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target binding .

- Structural Analysis : Compare X-ray structures of ligand-protein complexes to identify binding mode variations .

- Data Normalization : Account for batch-specific variables (e.g., solvent purity, cell passage number) using internal controls .

Basic: What are the solubility and stability profiles under varying pH and temperature?

Answer:

- Solubility : Test in DMSO (stock solution) and aqueous buffers (pH 4–9). Sulfonamides are typically soluble in polar aprotic solvents but precipitate in acidic conditions .

- Stability : Conduct accelerated degradation studies (40°C, 75% humidity) with HPLC monitoring. Hydrolysis of sulfonamide bonds is a key degradation pathway .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Substituent Variation : Systematically modify groups (e.g., methyl → ethyl, isopropyl → cyclopropyl) and test activity .

- Key Parameters :

- Hydrophobicity : Measure logP to correlate with membrane permeability.

- Steric Effects : Use X-ray data to assess binding pocket compatibility .

- Example SAR Table :

| Derivative | R Group | IC50 (nM) | logP |

|---|---|---|---|

| Parent | Isopropyl | 120 | 2.8 |

| Derivative 1 | Cyclohexyl | 85 | 3.5 |

Advanced: How to address challenges in crystallizing sulfonamide derivatives?

Answer:

- Crystallization Screens : Use PEG-based or vapor diffusion methods.

- Twinning Mitigation : For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .

- Case Study : The compound in crystallized in a monoclinic P2/c space group with Z = 4, requiring 0.5° ω-scans for data collection .

Basic: What analytical techniques are optimal for monitoring reaction progress?

Answer:

- TLC : Use silica plates with UV-active indicators; eluent systems like ethyl acetate/hexane (3:7) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to track intermediates .

- In Situ IR : Monitor sulfonamide bond formation via characteristic S=O stretches (~1350 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.